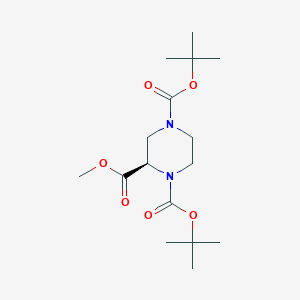

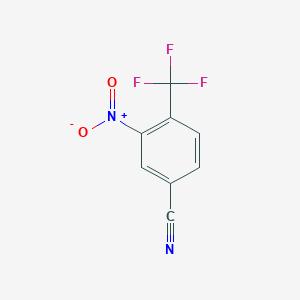

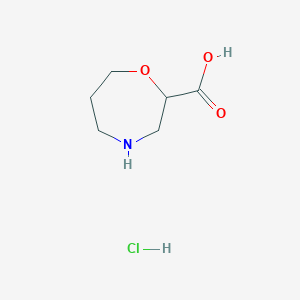

![molecular formula C9H19NS B1425385 [1-Cyclopropyl-2-(propylthio)ethyl]methylamine CAS No. 1339355-69-9](/img/structure/B1425385.png)

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine

Overview

Description

Physical And Chemical Properties Analysis

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine has a molecular formula of C9H19NS and a molecular weight of 173.32 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

S-adenosylmethionine (SAM) Applications

SAM is a biological sulfonium compound that serves as a major biological methyl donor in methyltransferase-catalyzed reactions. It is utilized in synthesizing cyclopropyl fatty acids, amino groups in biotin synthesis, ribosyl groups in modified nucleosides in tRNAs, and aminopropyl groups in the synthesis of ethylene and polyamines. The carbon centers adjacent to the positively charged sulfur atom in SAM are key in these reactions, and SAM also acts as a source of 5'-deoxyadenosyl radicals, which initiate various metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Enamines from Cyclopropylketones

Enamines derived from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone are prepared via reaction with secondary amines and TiCl4. These compounds exhibit a vinylcyclopropane structure, as evidenced by NMR. The study demonstrates the flexibility in synthesizing various cyclopropyl-based compounds (Pocar, Stradi, & Trimarco, 1975).

Cyclopropyl Group in Heterocyclic Compounds

The study of cyclopropanone and methylamine interactions reveals the formation of a variety of heterocycles containing unruptured (spiro-)cyclopropyl groups. This research provides insights into the unique behavior of cyclopropyl groups in creating complex molecular structures (Van Tilborg, Steinberg, & Boer, 1974).

Polyamine Analogue-Induced Programmed Cell Death

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represents a class of antitumor agents that induce programmed cell death (PCD) in sensitive cell types. CPENSpm's mechanism of action involves the induction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a potential basis for differential sensitivity in antineoplastic treatments (Ha, Woster, Yager, & Casero, 1997).

properties

IUPAC Name |

1-cyclopropyl-N-methyl-2-propylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQNJHADYKLNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C1CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

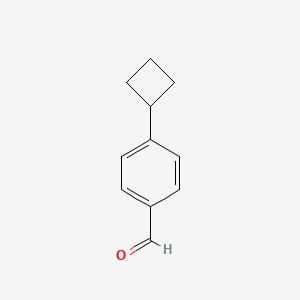

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)

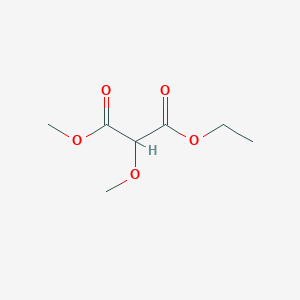

![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)

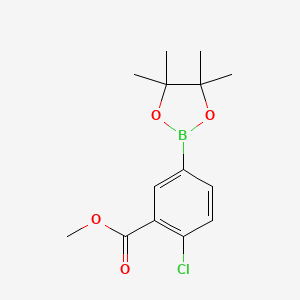

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)